Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a piperazine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative. This can be achieved through the reaction of 3-chlorophenylamine with ethylene oxide to form 1-(3-chlorophenyl)piperazine.
Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid with thiourea under acidic conditions to form 2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one.
Coupling Reaction: The piperazine derivative is then coupled with the quinazoline core using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the carboxylate group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders due to the presence of the piperazine ring.
Biological Studies: It can be used in studies investigating the interaction of quinazoline derivatives with various biological targets, including enzymes and receptors.
Chemical Biology: The compound can serve as a probe to study the mechanisms of action of quinazoline-based drugs.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is not well-documented. based on its structure, it is likely to interact with various molecular targets, including:
Receptors: The piperazine ring suggests potential binding to serotonin or dopamine receptors.
Enzymes: The quinazoline core may inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Fluphenazine: Another piperazine derivative used as an antipsychotic.
Quinazoline Derivatives: Such as gefitinib, used as kinase inhibitors in cancer therapy.
Uniqueness
Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the combination of the quinazoline core, piperazine ring, and chlorophenyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C24H26ClN5O4S |
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Molecular Weight |
516.0 g/mol |
IUPAC Name |
methyl 3-[2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26ClN5O4S/c1-34-23(33)16-5-6-19-20(13-16)27-24(35)30(22(19)32)15-21(31)26-7-8-28-9-11-29(12-10-28)18-4-2-3-17(25)14-18/h2-6,13-14H,7-12,15H2,1H3,(H,26,31)(H,27,35) |
InChI Key |
GWDDTASKVBXDGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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